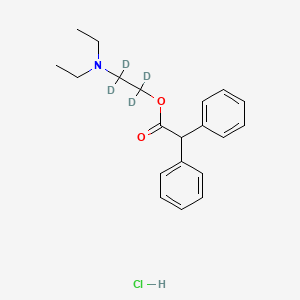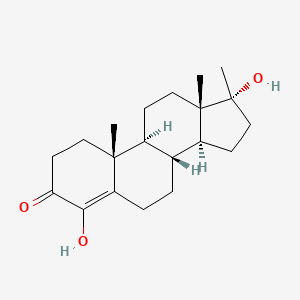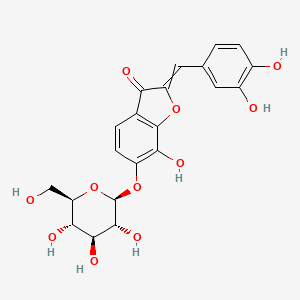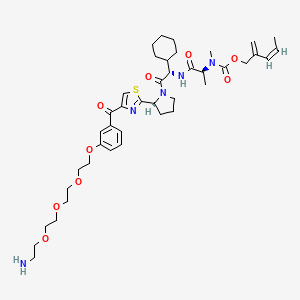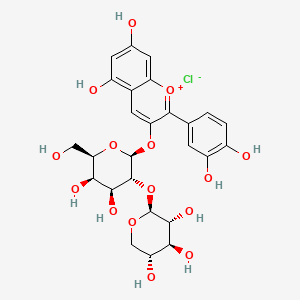
Cyanidin-3-o-lathyroside chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanidin-3-o-lathyroside chloride is a natural anthocyanin compound found in various fruits and vegetables. It belongs to the flavonoid class of compounds and is known for its vibrant color and potential health benefits. This compound is particularly noted for its antioxidant properties and its role in various biological activities, including anti-inflammatory and anti-cancer effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyanidin-3-o-lathyroside chloride typically involves the glycosylation of cyanidin with lathyroside under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, to facilitate the formation of the chloride salt .
Industrial Production Methods: Industrial production of this compound involves the extraction of cyanidin from natural sources, followed by its glycosylation with lathyroside. The process includes several purification steps to ensure the high purity of the final product. The compound is then crystallized and dried for commercial use .
Análisis De Reacciones Químicas
Types of Reactions: Cyanidin-3-o-lathyroside chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups to quinones, which can further react to form complex structures.
Reduction: The compound can be reduced to form its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and acetyl chloride are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
Cyanidin-3-o-lathyroside chloride has a wide range of scientific research applications, including:
Chemistry: Used as a natural dye and as a standard in analytical chemistry for the quantification of anthocyanins.
Biology: Studied for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular diseases.
Industry: Utilized in the food and cosmetic industries for its antioxidant properties and vibrant color
Mecanismo De Acción
The mechanism of action of Cyanidin-3-o-lathyroside chloride involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: Neutralizing free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting enzymes such as tyrosinase, which is involved in melanin production.
Gene Regulation: Modulating the expression of genes involved in inflammation, apoptosis, and cell proliferation.
Comparación Con Compuestos Similares
Cyanidin-3-o-lathyroside chloride is compared with other similar anthocyanin compounds such as:
- Cyanidin-3-galactoside
- Peonidin
- Delphinidin
- Petunidin
- Malvidin
Uniqueness: this compound is unique due to its specific glycosylation pattern, which influences its solubility, stability, and biological activity. It exhibits stronger antioxidant and enzyme inhibitory activities compared to some of its analogs .
Propiedades
Número CAS |
31073-32-2 |
|---|---|
Fórmula molecular |
C26H29ClO15 |
Peso molecular |
616.9 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R)-2-[(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C26H28O15.ClH/c27-7-18-20(34)21(35)24(41-25-22(36)19(33)15(32)8-37-25)26(40-18)39-17-6-11-13(30)4-10(28)5-16(11)38-23(17)9-1-2-12(29)14(31)3-9;/h1-6,15,18-22,24-27,32-36H,7-8H2,(H3-,28,29,30,31);1H/t15-,18-,19+,20+,21+,22-,24-,25+,26-;/m1./s1 |
Clave InChI |
BWHXEGJOYVNGQH-AYTQVVMFSA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O.[Cl-] |
SMILES canónico |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


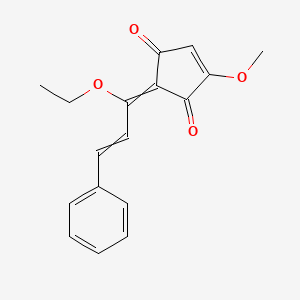
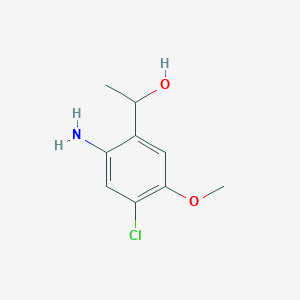
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18,19-trihydroxy-12-[(2R)-1-(4-hydroxycyclohexyl)propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12429999.png)
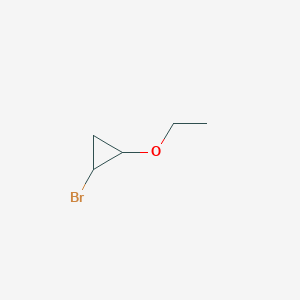
![2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12430010.png)
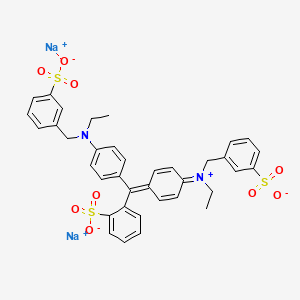
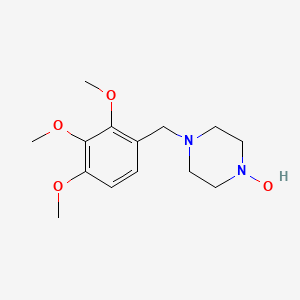
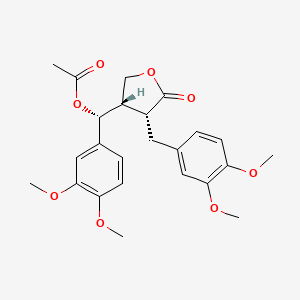
![[5-(Difluoromethyl)pyridin-2-YL]methanol](/img/structure/B12430031.png)
